- Process Development and Scale-Up of an Hsp90 InhibitorOrganic Process Research & Development, 2012, 16(11), 1787-1793,
Cas no 908115-27-5 (PF 04929113)

PF 04929113 structure
Nom du produit:PF 04929113
Numéro CAS:908115-27-5
Le MF:C25H30F3N5O4
Mégawatts:521.532016277313
MDL:MFCD29924735
CID:822520
PubChem ID:44195571
PF 04929113 Propriétés chimiques et physiques
Nom et identifiant
-
- [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate
- SNX-5422
- PF-04929113 (SNX-5422)
- SNX 5422
- SNX5422
- PF 04929113
- BF52J69Q8T
- PF04929113
- MLS006011083
- C25H30F3N5O4
- BCPP000065
- HMS3656B09
- BCP02427
- s2656
- ABP000737
- SB16643
- DB06070
- API0008143
- Glycine, trans-4-((2-(aminocarbonyl)-5-(4,5,6,7-tetrahydro-6,6-dimethy
- Glycine trans-4-[[2-(aminocarbonyl)-5-[4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1H-indazol-1-yl]phenyl]amino]cyclohexyl ester (ACI)
- Hsp90i-2-PRO
- trans-4-([2-(Aminocarbonyl)-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl] phenyl]amino)cyclohexyl glycinate
- EX-A2343
- SNX-5422(PF04929113)
- DTXSID50238270
- J-521414
- PF-4929113
- NCGC00346640-01
- SW220153-1
- NCGC00386184-02
- AC-36033
- Q27274626
- CS-0272
- BRD-K73197500-001-02-2
- CCG-269865
- CHEMBL1195136
- (1r,4r)-4-({2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]phenyl}amino)cyclohexyl 2-aminoacetate
- AVDSOVJPJZVBTC-CTYIDZIISA-N
- (1r,4r)-4-((2-carbamoyl-5-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)phenyl)amino)cyclohexyl glycinate
- SCHEMBL15604989
- SNX 5422 [WHO-DD]
- PF-04929113(SNX-5422)
- BRD-K73197500-066-01-7
- NCGC00346640-04
- BRD-K73197500-001-03-0
- (1r,4r)-4-(2-carbamoyl-5-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)phenylamino)cyclohexyl 2-aminoacetate
- SNX-5422(PF04929113)?
- 908115-27-5
- Glycine, 4-[[2-(aminocarbonyl)-5-[4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1H-indazol-1-yl]phenyl]amino]cyclohexyl ester
- Glycine, trans-4-((2-(aminocarbonyl)-5-(4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1H-indazol-1-yl)phenyl)amino)cyclohexyl ester
- 908115-27-5 (free base)
- AVDSOVJPJZVBTC-UHFFFAOYSA-N
- NSC-768509
- HY-10213
- PF-04929113; SNX-5422
- trans-4-((2-Carbamoyl-5-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)phenyl)amino)cyclohexyl 2-aminoacetate
- 908116-67-6
- TS-09299
- NSC768509
- 4-({2-CARBAMOYL-5-[6,6-DIMETHYL-4-OXO-3-(TRIFLUOROMETHYL)-5,7-DIHYDROINDAZOL-1-YL]PHENYL}AMINO)CYCLOHEXYL 2-AMINOACETATE
- UNII-BF52J69Q8T
- SCHEMBL1220790
- BDBM50514916
- AKOS027276395
- Glycine Trans-4-((2-(aminocarbonyl)-5-(4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1h-indazol-1-yl)phenyl)amino)cycloh exyl ester
- SCHEMBL1220791
- AVDSOVJPJZVBTC-ULCMKKNGSA-N
- G67240
- NS00073649
- DA-56726
- SMR004702871
- PF-04929113
- PF-04929113 free base
-
- MDL: MFCD29924735
- Piscine à noyau: 1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)/t13-,15-
- La clé Inchi: AVDSOVJPJZVBTC-CTYIDZIISA-N
- Sourire: C(C1=NN(C2C=CC(C(=O)N)=C(N[C@H]3CC[C@H](OC(=O)CN)CC3)C=2)C2CC(CC(C1=2)=O)(C)C)(F)(F)F
Propriétés calculées
- Qualité précise: 521.22498894g/mol
- Masse isotopique unique: 521.22498894g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 7
- Complexité: 877
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 142
- Le xlogp3: 3.5
Propriétés expérimentales
- Dense: 1.48
- Point de fusion: 298-299℃
- Point d'ébullition: 646.5±55.0°C at 760 mmHg
PF 04929113 Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PF 04929113 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC9948-100 mg |
SNX-5422(PF04929113) |
908115-27-5 | 100mg |
$650.0 | 2022-02-28 | ||
Ambeed | A210227-50mg |
trans-4-((2-Carbamoyl-5-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)phenyl)amino)cyclohexyl 2-aminoacetate |
908115-27-5 | 98+% | 50mg |
$120.0 | 2025-02-19 | |
Biosynth | FP104240-500 mg |
PF 04929113 |
908115-27-5 | 500MG |
$1,385.00 | 2023-01-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P126273-100mg |
PF 04929113 |
908115-27-5 | ≥98% | 100mg |
¥10299.90 | 2023-09-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6341-25mg |
PF04929113 |
908115-27-5 | 99.06% | 25mg |
¥ 5443 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P52380-50mg |
PF-04929113 |
908115-27-5 | 50mg |
¥17758.0 | 2021-09-08 | ||
TRC | P293780-1mg |
PF 04929113 |
908115-27-5 | 1mg |
$98.00 | 2023-05-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6341-1 mg |
PF04929113 |
908115-27-5 | 99.06% | 1mg |
¥511.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6341-1 mL * 10 mM (in DMSO) |
PF04929113 |
908115-27-5 | 99.06% | 1 mL * 10 mM (in DMSO) |
¥3024.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P872411-1mg |
PF-04929113 (SNX-5422) |
908115-27-5 | 99% | 1mg |
¥894.60 | 2022-01-13 |
PF 04929113 Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Methanesulfonic acid Solvents: Acetic acid ; 15 min, rt; 40 min, rt → 65 °C; 3 h, 65 °C; 55 min, 65 °C → 50 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C; 10 min, 0 °C; 90 min, rt
1.3 Reagents: Methanesulfonic acid ; 90 min, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt → 0 °C; 10 min, 0 °C; 10 min, 0 °C; 90 min, rt
1.3 Reagents: Methanesulfonic acid ; 90 min, rt
Référence
- Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor AgentsJournal of Medicinal Chemistry, 2009, 52(14), 4288-4305,
PF 04929113 Raw materials
- Boc-glycine
- Snx-2112
- N-[(1,1-Dimethylethoxy)carbonyl]glycine trans-4-[[2-(aminocarbonyl)-5-[4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1H-indazol-1-yl]phenyl]amino]cyclohexyl ester
PF 04929113 Preparation Products
PF 04929113 Littérature connexe
-
Matías E. Rodríguez,Ingrid S. Cogno,Laura S. Milla Sanabria,Yanina S. Morán,Viviana A. Rivarola Photochem. Photobiol. Sci. 2016 15 1090
-
Shulei Zhu,Yalei Li,Yushu Huang,Minmin Zhang,Xiaofan Gu,Yang He,Hongchun Liu,Mingliang Ma,Wei Lu J. Mater. Chem. B 2020 8 1878
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:908115-27-5)PF 04929113

Pureté:99%/99%
Quantité:100mg/250mg
Prix ($):184.0/310.0
atkchemica
(CAS:908115-27-5)PF 04929113

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête